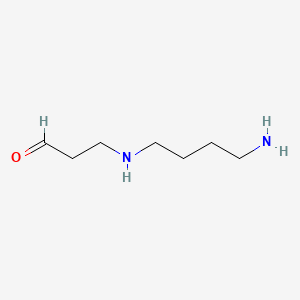
N'-(4-Aminobutyl)-3-aminopropionaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-aminobutyl)amino]propanal is the N-(4-aminobutyl) derivative of 3-aminopropanal. It is a primary aliphatic amine, a secondary aliphatic amine and an alpha-CH2-containing aldehyde. It is a conjugate acid of a (4-ammoniobutyl)(3-oxopropyl)azanium.
Applications De Recherche Scientifique
Scientific Research Applications
-
Biochemical Research
- N'-(4-Aminobutyl)-3-aminopropionaldehyde has been studied for its role in the metabolism of polyamines. It participates in enzymatic reactions that are crucial for cellular functions, including cell growth and differentiation. The compound's oxidation products have been shown to influence protein synthesis in human vascular endothelial cells .
-
Pharmacological Studies
- The compound has been investigated for its potential therapeutic effects, particularly in modulating immune responses. It may interact with chemokine receptors (CXCR4 and CCR5), which are significant in conditions like HIV infection and inflammatory diseases. Compounds that affect these receptors can provide insights into new treatment strategies .
- Cancer Research
Table 1: Summary of Applications
-
Polyamine Metabolism Study :
A study demonstrated that this compound influences the incorporation of amino acids into proteins in cultured human cells. The findings suggest that its metabolites may play a role in regulating cell growth by affecting protein synthesis pathways . -
Immunomodulation Research :
Research focusing on the interaction of this compound with chemokine receptors revealed its potential to modulate immune responses, providing a basis for developing new therapies for conditions associated with immune dysfunctions such as HIV and asthma . -
Cytotoxicity Assessment :
In vitro studies assessed the cytotoxic effects of the compound's oxidation products on various cancer cell lines, indicating that certain derivatives might be non-toxic while still exerting therapeutic effects through metabolic pathways .
Propriétés
Numéro CAS |
6820-19-5 |
|---|---|
Formule moléculaire |
C7H16N2O |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
3-(4-aminobutylamino)propanal |
InChI |
InChI=1S/C7H16N2O/c8-4-1-2-5-9-6-3-7-10/h7,9H,1-6,8H2 |
Clé InChI |
MMMHAACFRAVQHI-UHFFFAOYSA-N |
SMILES |
C(CCNCCC=O)CN |
SMILES canonique |
C(CCNCCC=O)CN |
Key on ui other cas no. |
6820-19-5 |
Synonymes |
ABAPA N'-(4-aminobutyl)-3-aminopropionaldehyde |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















